molecular formula C14H20O2 B13785058 2-Hexyl-2-methyl-1,3-benzodioxole CAS No. 68298-48-6

2-Hexyl-2-methyl-1,3-benzodioxole

Cat. No.: B13785058
CAS No.: 68298-48-6
M. Wt: 220.31 g/mol
InChI Key: QFMCXXKXMZKMLW-UHFFFAOYSA-N
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Description

2-Hexyl-2-methyl-1,3-benzodioxole is an organic compound with the molecular formula C14H20O2. It is a derivative of benzodioxole, characterized by the presence of a hexyl and a methyl group attached to the dioxole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexyl-2-methyl-1,3-benzodioxole typically involves the reaction of catechol with hexyl methyl ketone under acidic conditions. The reaction proceeds through the formation of a ketal intermediate, which then cyclizes to form the benzodioxole ring. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced separation techniques, such as high-performance liquid chromatography (HPLC), ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hexyl-2-methyl-1,3-benzodioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzodioxole derivatives .

Scientific Research Applications

2-Hexyl-2-methyl-1,3-benzodioxole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hexyl-2-methyl-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor or receptor agonist, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: The parent compound, lacking the hexyl and methyl groups.

    2-Hexyl-1,3-benzodioxole: Similar structure but without the methyl group.

    2-Methyl-1,3-benzodioxole: Similar structure but without the hexyl group.

Uniqueness

These substituents can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial purposes .

Properties

CAS No.

68298-48-6

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

2-hexyl-2-methyl-1,3-benzodioxole

InChI

InChI=1S/C14H20O2/c1-3-4-5-8-11-14(2)15-12-9-6-7-10-13(12)16-14/h6-7,9-10H,3-5,8,11H2,1-2H3

InChI Key

QFMCXXKXMZKMLW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(OC2=CC=CC=C2O1)C

Origin of Product

United States

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